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Compound of Interest

Compound Name: 2-Hydroxy-6-methoxybenzoic acid

Cat. No.: B053137

A Comparative Analysis of Spectroscopic Data
for 2-Hydroxy-6-methoxybenzoic Acid

For researchers, scientists, and professionals in drug development, access to reliable and
consistent analytical data is paramount. This guide provides a detailed comparison of
spectroscopic data for 2-Hydroxy-6-methoxybenzoic acid (CAS No: 3147-64-6) from various
publicly accessible sources. By presenting experimental data in a clear, comparative format,
this document aims to facilitate the verification and interpretation of analytical results for this
compound.

2-Hydroxy-6-methoxybenzoic acid, also known as 6-methoxysalicylic acid, is a naturally
occurring compound that has been isolated from various plant species.[1] Its structural
elucidation and purity assessment rely heavily on spectroscopic techniques such as Nuclear
Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This
guide summarizes and compares the *H NMR, 3C NMR, IR, and MS data available from
prominent databases, providing a valuable resource for quality control and research purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
following tables present a comparison of *H and 3C NMR data for 2-Hydroxy-6-
methoxybenzoic acid from different sources.
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Table 1: *H NMR Spectroscopic Data Comparison

Chemical Shift

Multiplicity Integration Assignment Source
(3) ppm
Sigma-Aldrich
~10 (broad) s 1H -COOH
Co. LLC.[2]
Sigma-Aldrich
7.93-7.95 m 1H Ar-H
Co. LLC.[2]
Sigma-Aldrich
7.03-7.05 m 1H Ar-H
Co. LLC.[Z]
Sigma-Aldrich
3.84 s 3H -OCHs
Co. LLC.[2]

W. Robien, Inst.
6.5-75 m 3H Ar-H of Org. Chem.,

Univ. of Vienna

Table 2: 13C NMR Spectroscopic Data Comparison
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Chemical Shift (6) ppm Assignment Source
W. Robien, Inst. of Org.
172.6 C=0
Chem., Univ. of Vienna
W. Robien, Inst. of Org.
162.3 Ar-C
Chem., Univ. of Vienna
W. Robien, Inst. of Org.
134.9 Ar-C ) ]
Chem., Univ. of Vienna
W. Robien, Inst. of Org.
111.8 Ar-C
Chem., Univ. of Vienna
W. Robien, Inst. of Org.
109.8 Ar-C ) )
Chem., Univ. of Vienna
W. Robien, Inst. of Org.
101.9 Ar-C ) ]
Chem., Univ. of Vienna
W. Robien, Inst. of Org.
56.4 -OCHs

Chem., Univ. of Vienna

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
table below compares the key IR absorption bands for 2-Hydroxy-6-methoxybenzoic acid.

Table 3: IR Spectroscopic Data Comparison

Wavenumber (cm~12) Assignment Source

2500-3300 (broad) O-H stretch (carboxylic acid) Bio-Rad Laboratories, Inc.[2]
2950-3000 C-H stretch (aromatic) Bio-Rad Laboratories, Inc.[2]
~1700 C=0 stretch (carboxylic acid) Bio-Rad Laboratories, Inc.[2]
~1600 C=C stretch (aromatic) Bio-Rad Laboratories, Inc.[2]
~1250 C-O stretch (ether) Bio-Rad Laboratories, Inc.[2]
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Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound.

Table 4. Mass Spectrometry Data Comparison

m/z Interpretation Source

NIST Mass Spectrometry Data

168 [M]* (Molecular lon)

Center[2]

NIST Mass Spectrometry Data
153 [M-CHs]*

Center[2]

NIST Mass Spectrometry Data
135 [M-CHs-H20]1*

Center[2]

NIST Mass Spectrometry Data
107 [M-CHs-H20-COJ*

Center[2]

Experimental Workflow and Methodologies

The following diagram illustrates a typical workflow for the acquisition and comparison of
spectroscopic data for a chemical compound like 2-Hydroxy-6-methoxybenzoic acid.
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Spectroscopic Data Acquisition and Comparison Workflow

Data Acquisition

Sample of 2-Hydroxy-6-methoxybenzoic acid

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Data Processing and Analysis

Raw NMR Data

Raw IR Data Raw MS Data

Data Comparison

Processed NMR Spectra

Processed IR Spectrum Processed Mass Spectrum

|Search Public Databases (e.g., PubChem, SDBS)| | Published Literature Data

Comparative Analysis

Generate Comparison Report

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Data Analysis.

Experimental Protocols

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b053137?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

While specific experimental parameters can vary between laboratories and instruments, the
following provides a general overview of the methodologies typically employed for acquiring the
spectroscopic data presented in this guide.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Instrument: A high-field NMR spectrometer (e.g., Bruker, Jeol) operating at a proton
frequency of 300 MHz or higher.

o Sample Preparation: The sample is typically dissolved in a deuterated solvent (e.g.,
CDCls, DMSO-de) at a concentration of 5-25 mg/mL.

o 'H NMR: Standard pulse sequences are used to acquire the proton spectrum. Chemical
shifts are referenced to the residual solvent peak or an internal standard like
tetramethylsilane (TMS).

o 13C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines
for each unique carbon atom.

« Infrared (IR) Spectroscopy:
o Instrument: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

o Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique
is frequently employed, where the sample is placed in direct contact with a high-refractive-
index crystal (e.g., diamond, germanium).[2] Alternatively, the sample can be prepared as
a KBr pellet.

o Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1.
e Mass Spectrometry (MS):

o Instrument: Various types of mass spectrometers can be used, including Gas
Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass
Spectrometry (LC-MS) systems.
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o lonization: Electron lonization (El) is a common technique for volatile compounds, leading
to the formation of a molecular ion and characteristic fragment ions.

o Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus

their mass-to-charge ratio (m/z).

Discussion

The spectroscopic data for 2-Hydroxy-6-methoxybenzoic acid from the different sources are
generally in good agreement. Minor variations in chemical shifts in the NMR spectra can be
attributed to differences in solvent, concentration, and instrument calibration. Similarly, slight
differences in the peak positions and intensities in the IR spectra can arise from the sample
preparation method (e.g., ATR vs. KBr pellet) and instrument resolution. The mass spectral
data consistently shows the expected molecular ion and fragmentation pattern, confirming the
compound's molecular weight and core structure.

This comparative guide highlights the importance of consulting multiple data sources for the
verification of chemical structures. For critical applications, it is always recommended to
acquire spectroscopic data in-house under well-defined experimental conditions to ensure the

highest level of confidence in the results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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